molecular formula C8H16N4 B1443908 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine CAS No. 1343630-75-0

1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Cat. No.: B1443908
CAS No.: 1343630-75-0
M. Wt: 168.24 g/mol
InChI Key: BGBBOYOXJQCQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butan-2-yl group attached to the triazole ring and an ethan-1-amine group

Scientific Research Applications

1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and as a component of antifungal medications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. The effects of similar triazole compounds can vary widely depending on their specific structures and the biological systems they interact with .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with alkyl nitriles, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its butan-2-yl group and ethan-1-amine moiety contribute to its unique properties compared to other triazole derivatives .

Properties

IUPAC Name

1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-4-5(2)7-10-8(6(3)9)12-11-7/h5-6H,4,9H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBBOYOXJQCQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NNC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 2
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 3
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 4
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 5
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 6
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.